molecular formula C12H7ClFNO3 B8280443 5-Chloro-2-[(5-fluoropyridin-2-yl)oxy]benzoic acid

5-Chloro-2-[(5-fluoropyridin-2-yl)oxy]benzoic acid

Cat. No. B8280443
M. Wt: 267.64 g/mol
InChI Key: JTFQRVDGNRGJPH-UHFFFAOYSA-N
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Patent
US07238714B2

Procedure details

To a solution of methyl 5-chloro-2-[(5-fluoropyridin-2-yl)oxy]benzoate (204 mg, 0.72 mmol) in tetrahydrofuran (3 mL) was added 2 M sodium hydroxide aqueous solution (1.5 mL) and the reaction mixture was stirred at room temperature for 24 h. Then the reaction mixture was acidified with 2 M hydrochloric acid (2 mL). The precipitates were collected by filtration and dried under reduced pressure to afford 184 mg (95%) of the title compound: 1H-NMR (DMSO-d6) δ 8.02 (1H, d, J=3.1 Hz), 7.85–7.66 (2H, m), 7.66 (1H, dd, J=8.8, 2.8 Hz), 7.26 (1H, d, J=8.8 Hz), 7.11 (1H, dd, J=9.0, 3.5 Hz).
Name
methyl 5-chloro-2-[(5-fluoropyridin-2-yl)oxy]benzoate
Quantity
204 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:12][C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][N:14]=2)=[C:6]([CH:11]=1)[C:7]([O:9]C)=[O:8].[OH-].[Na+].Cl>O1CCCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:12][C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][N:14]=2)=[C:6]([CH:11]=1)[C:7]([OH:9])=[O:8] |f:1.2|

Inputs

Step One
Name
methyl 5-chloro-2-[(5-fluoropyridin-2-yl)oxy]benzoate
Quantity
204 mg
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)OC)C1)OC1=NC=C(C=C1)F
Name
Quantity
1.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitates were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC=1C=CC(=C(C(=O)O)C1)OC1=NC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 184 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.